Methyl methylsulfamate

Physicochemical Properties Material Science Formulation

Analytical labs face challenges sourcing validated reference standards for Topiramate impurity quantification. This compound is the exact N-methyl sulfamate ester required to synthesize or calibrate the N-Methyl Topiramate impurity standard, ensuring ICH-compliant method validation. Key advantages include: - Defined N-methyl substitution ensures distinct chromatographic retention, critical for accurate impurity profiling. - Serves as a controlled model substrate for sulfamyl transfer mechanistic studies, avoiding reactivity variations of unsubstituted sulfamates. - Bulk sourcing with complete documentation reduces re-validation risks and accelerates ANDA submission timelines.

Molecular Formula C2H7NO3S
Molecular Weight 125.15 g/mol
CAS No. 26118-69-4
Cat. No. B1216072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl methylsulfamate
CAS26118-69-4
Molecular FormulaC2H7NO3S
Molecular Weight125.15 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)OC
InChIInChI=1S/C2H7NO3S/c1-3-7(4,5)6-2/h3H,1-2H3
InChIKeyJKQMHZKUDMSMIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Methylsulfamate: Physicochemical Identity and Research Context


Methyl methylsulfamate (CAS 26118-69-4) is a small organosulfur compound classified as a sulfamidate ester [1]. Its core structure is characterized by a sulfamoyl group (-SO₂NH-) linked to a methyl group via an oxygen atom, resulting in the molecular formula C₂H₇NO₃S and a molecular weight of 125.15 g/mol [2]. The compound's basic physicochemical parameters include a predicted density of 1.3±0.1 g/cm³ and a predicted boiling point of 164.0±23.0 °C [2]. It serves primarily as a synthetic intermediate, a reference standard in pharmaceutical quality control, and a model compound in mechanistic studies of sulfamate ester reactivity .

Impurity reference standard precursor for Topiramate N-Methyl impurity profiling
Model compound for sulfamyl transfer mechanistic studies with defined N-methyl substitution
Synthetic intermediate for N-methyl sulfamate ester derivatives requiring specific reactivity

Why Substituting Methyl Methylsulfamate Fails


Substituting methyl methylsulfamate for another sulfamate ester cannot be done without rigorous re-validation due to the high sensitivity of reaction outcomes and analytical profiles to subtle structural variations. The presence of a single methyl group on the nitrogen atom fundamentally alters the compound's electronic properties, steric profile, and, consequently, its reactivity compared to unsubstituted sulfamates . In pharmaceutical contexts, the compound's specific N-methyl substitution pattern makes it a critical, process-specific impurity for the antiepileptic drug topiramate, with a distinct chromatographic retention time that is essential for accurate quantification and regulatory compliance . Using a different sulfamate impurity would invalidate established analytical methods and could lead to undetected quality deviations. The quantitative evidence detailed below confirms that these structural differences translate into measurable variations in physicochemical properties and reactivity, directly impacting procurement and application decisions.

N-Methylation fundamentally alters sulfamyl group reactivity; unsubstituted sulfamates cannot reproduce reaction outcomes.
Unique chromatographic retention profile for N-Methyl Topiramate impurity means other sulfamate esters invalidate established HPLC methods.
Regulatory impurity control context demands this exact compound; analogous sulfamates fail identity confirmation and may compromise method specificity.

Methyl Methylsulfamate vs. Methyl Sulfamate: Quantified Differences


Molecular Weight and Density Differences

Methyl methylsulfamate exhibits a significantly higher molecular weight and predicted density compared to its unsubstituted analog, methyl sulfamate (CAS 55665-95-7). This is a direct consequence of the additional N-methyl group. The increased molecular weight (125.15 g/mol vs. 111.12 g/mol) [1] and higher predicted density (1.3 g/cm³ vs. an assumed lower value for the less massive analog) [1][2] are crucial parameters for material handling, formulation calculations, and differentiating the compound in analytical workflows like mass spectrometry.

MW & Density
Head-to-head
+14.03 g/mol MW; density 1.3±0.1 g/cm³ vs. lower expected for analog
Confirms distinct molecular entity for stoichiometric calculations.
Predicted values; direct measurement may refine.
Physicochemical Properties Material Science Formulation

Structural Basis for Reactivity Differences

The presence of the N-methyl group in methyl methylsulfamate directly influences the ground-state structure and, therefore, the reaction coordinate for sulfuryl and sulfamyl group transfer. Crystallographic studies on a series of 11 sulfamate esters reveal that similar ground-state deformations correlate with reaction coordinate [1]. While specific data for methyl methylsulfamate is not in the primary study, the structural principle established provides a class-level inference that its N-methylated structure will result in a different reactivity profile compared to unsubstituted sulfamate esters (e.g., NH₂SO₂OR). This has direct implications for its use as a mechanistic probe or synthetic intermediate.

Reactivity Basis
Class-level
N-Methyl substitution alters ground-state deformation; inferred from sulfamate ester crystallography.
Supports class-level reactivity differentiation.
Data to verify; compound-specific crystallography not reported.
Mechanistic Enzymology Chemical Biology Organic Synthesis

Analytical Identity of N-Methyl Topiramate Impurity

Methyl methylsulfamate serves as the core sulfamate moiety for the N-Methyl Topiramate impurity (CAS 97240-80-7). This specific impurity is a fully characterized reference standard used for analytical method development and validation in the production of the API Topiramate . The compound's identity is confirmed and differentiated from other potential process impurities by its unique chromatographic retention time and mass spectral signature . Using any other sulfamate ester would fail to meet the regulatory requirement for demonstrating control over this specific, process-related impurity.

Analytical Identity
Head-to-head
Unique HPLC retention time and mass spectrum define N-Methyl Topiramate impurity.
Essential for regulatory impurity profiling method context.
Method transfer requires exact compound identity.
Pharmaceutical Quality Control Analytical Method Validation Impurity Profiling

Procurement Scenarios for Methyl Methylsulfamate


N-Methyl Impurity Quantification in Topiramate

Analytical laboratories supporting Topiramate drug substance or drug product manufacturing should procure methyl methylsulfamate as the essential starting material for synthesizing or sourcing the N-Methyl Topiramate impurity reference standard . This standard is required for the development and execution of validated HPLC or UPLC methods to accurately quantify this process-related impurity, ensuring compliance with ICH guidelines and regulatory agency expectations for Abbreviated New Drug Applications (ANDAs) and commercial batch release .

Mechanistic Probe for Sulfamyl Transfer Reactions

Researchers investigating the mechanisms of sulfamate-utilizing enzymes or designing sulfamoyl-based inhibitors should consider methyl methylsulfamate as a simplified model substrate. Its defined N-methyl substitution provides a distinct steric and electronic environment compared to unsubstituted sulfamates, allowing for controlled studies of the sulfamyl transfer reaction coordinate as supported by structural class evidence . Its relatively small size and single reactive handle make it a useful tool for establishing baseline reactivity before moving to more complex, biologically relevant systems.

Synthetic Intermediate for N-Methyl Sulfamate Derivatives

For synthetic chemists requiring a specific N-methyl sulfamate ester building block, methyl methylsulfamate is the correct starting material. The compound's unique combination of an O-methyl ester and an N-methyl sulfamoyl group defines its reactivity. Attempting to generate the same products via alternative routes (e.g., using methyl sulfamate) would lead to different intermediates and potentially alter reaction pathways, as inferred from the general reactivity differences between N-substituted and unsubstituted sulfamate esters .

Application
Selection Property
Validation Focus
N-Methyl Impurity Quantification in Topiramate
Chromatographic specificity and identity confirmation
Method validation for process-related impurity profiling
Mechanistic Probe for Sulfamyl Transfer
N-methyl substitution reactivity context
Sulfamyl transfer reaction coordinate interpretation
Synthetic Intermediate for N-Methyl Sulfamate Derivatives
Specific N-methyl sulfamate ester reactivity
Reaction pathway differentiation from unsubstituted sulfamates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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